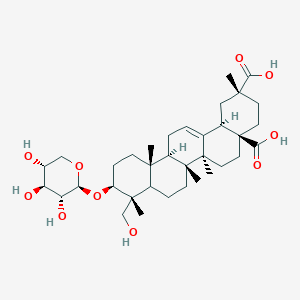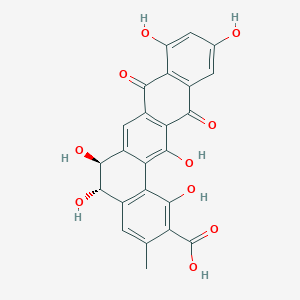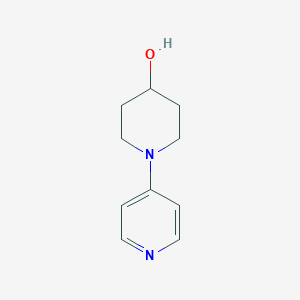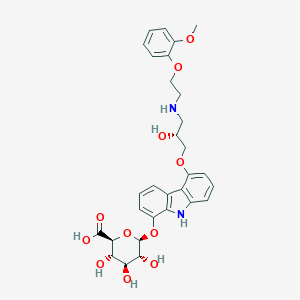
2,6-Bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine, commonly known as BB-DPP, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. BB-DPP belongs to the class of pyrimidines, which are nitrogen-containing heterocyclic compounds that have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of BB-DPP is not fully understood, but several studies have suggested that this compound exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA repair mechanisms. BB-DPP has also been found to induce apoptosis, which is a programmed cell death process that plays a critical role in maintaining tissue homeostasis.
Biochemical and Physiological Effects:
BB-DPP has been found to exhibit several biochemical and physiological effects in vitro and in vivo. Several studies have reported that this compound can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BB-DPP has also been found to exhibit anti-angiogenic effects, which can inhibit the growth and spread of tumors.
実験室実験の利点と制限
One of the major advantages of BB-DPP is its potent cytotoxic activity against a wide range of cancer cell lines. This makes it a promising candidate for further development as a chemotherapeutic agent. However, one of the major limitations of BB-DPP is its potential toxicity, which can limit its clinical use. Further studies are needed to determine the optimal dosage and administration route for this compound.
将来の方向性
Several future directions for BB-DPP research can be identified. One potential area of research is the development of novel analogs of BB-DPP that exhibit improved pharmacological properties and reduced toxicity. Another area of research is the evaluation of BB-DPP in preclinical animal models to determine its efficacy and safety in vivo. Finally, further studies are needed to elucidate the exact mechanism of action of BB-DPP and to identify potential biomarkers that can be used to predict its efficacy in cancer treatment.
合成法
The synthesis of BB-DPP typically involves the reaction of 2,6-diaminopyrimidine with piperidine and 2-chloroethylamine hydrochloride. This reaction is carried out under carefully controlled conditions to ensure the formation of the desired product. Several modifications to this synthetic route have been reported in the literature, including the use of different reagents and solvents.
科学的研究の応用
BB-DPP has been extensively studied for its potential applications in cancer treatment. Several studies have reported that BB-DPP exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been found to exhibit synergistic effects when used in combination with other chemotherapeutic agents.
特性
CAS番号 |
135048-70-3 |
|---|---|
分子式 |
C24H36Cl4N8 |
分子量 |
578.4 g/mol |
IUPAC名 |
2-N,2-N,6-N,6-N-tetrakis(2-chloroethyl)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diamine |
InChI |
InChI=1S/C24H36Cl4N8/c25-7-15-35(16-8-26)23-30-20-19(21(31-23)33-11-3-1-4-12-33)29-24(36(17-9-27)18-10-28)32-22(20)34-13-5-2-6-14-34/h1-18H2 |
InChIキー |
RTLMATDNIKWIIO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl |
正規SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl |
その他のCAS番号 |
135048-70-3 |
同義語 |
2,6-BCDPP 2,6-bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine DIP-Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane](/img/structure/B144832.png)
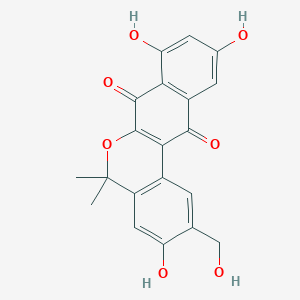
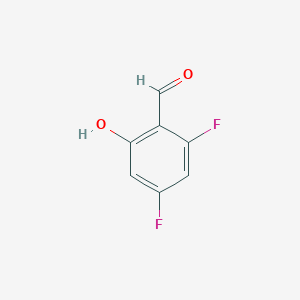

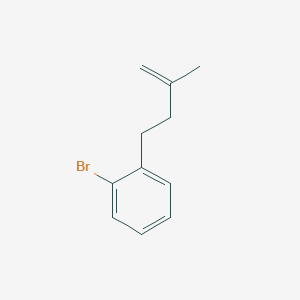

![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)


![Ethanone, 1-bicyclo[3.2.1]octa-2,6-dien-2-yl-(9CI)](/img/structure/B144849.png)
